
5-Amino-4-(4-hydroxyquinazolin-2-yl)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD02350157 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02350157 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained. Common synthetic routes include cyclization reactions and selective reduction processes.
Industrial Production Methods
Industrial production of MFCD02350157 is usually carried out in large-scale reactors where the reaction conditions can be meticulously controlled. The use of catalysts and solvents is common to enhance the yield and purity of the compound. The process may also involve purification steps such as crystallization or distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
MFCD02350157 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
MFCD02350157 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which MFCD02350157 exerts its effects involves interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
MFCD02350157 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as MFCD02350158 and MFCD02350159.
Uniqueness: MFCD02350157 stands out due to its higher stability and reactivity under various conditions, making it more versatile in different applications.
Properties
Molecular Formula |
C19H16N4O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[3-hydroxy-5-imino-1-(3-methoxyphenyl)-2H-pyrrol-4-yl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H16N4O3/c1-26-12-6-4-5-11(9-12)23-10-15(24)16(17(23)20)18-21-14-8-3-2-7-13(14)19(25)22-18/h2-9,20,24H,10H2,1H3,(H,21,22,25) |
InChI Key |
TUNSDGZIBDHRQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4C(=O)N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


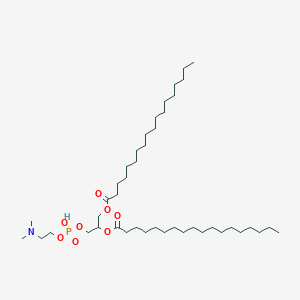
![3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B14880408.png)
![[3-(2-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14880413.png)
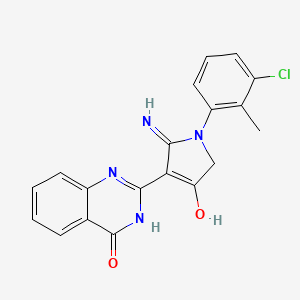

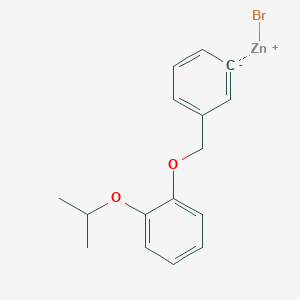

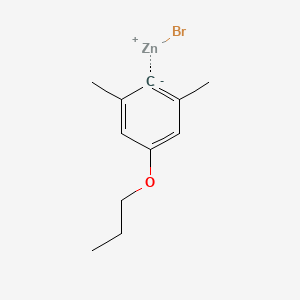
![3-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B14880467.png)
![2-(4-Oxo-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)-butyric acid ethyl ester](/img/structure/B14880479.png)
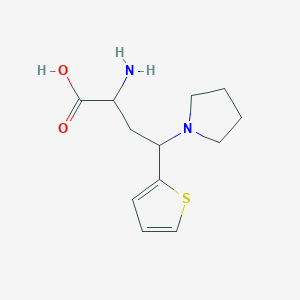
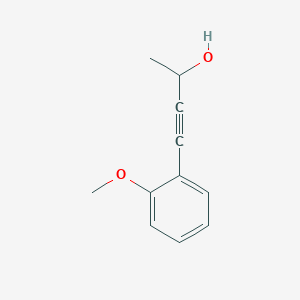
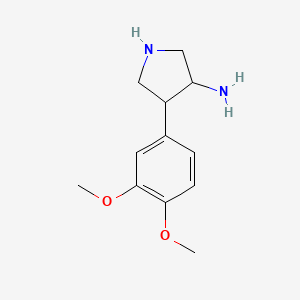
![(2Z,5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B14880494.png)
